Cas no 2227729-52-2 ((1S)-2-amino-1-4-(propan-2-yl)cyclohexylethan-1-ol)
(1S)-2-amino-1-4-(propan-2-yl)cyclohexylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-2-amino-1-4-(propan-2-yl)cyclohexylethan-1-ol
- 2227729-52-2
- (1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol
- EN300-1746809
-
- Inchi: 1S/C11H23NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h8-11,13H,3-7,12H2,1-2H3/t9?,10?,11-/m1/s1
- InChI Key: ABRJKOCNEASFAR-VQXHTEKXSA-N
- SMILES: O[C@H](CN)C1CCC(C(C)C)CC1
Computed Properties
- Exact Mass: 185.177964357g/mol
- Monoisotopic Mass: 185.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 46.2Ų
(1S)-2-amino-1-4-(propan-2-yl)cyclohexylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1746809-0.05g |
(1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol |
2227729-52-2 | 0.05g |
$1452.0 | 2023-09-20 | ||
| Enamine | EN300-1746809-0.1g |
(1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol |
2227729-52-2 | 0.1g |
$1521.0 | 2023-09-20 | ||
| Enamine | EN300-1746809-0.25g |
(1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol |
2227729-52-2 | 0.25g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1746809-0.5g |
(1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol |
2227729-52-2 | 0.5g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1746809-1.0g |
(1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol |
2227729-52-2 | 1g |
$1729.0 | 2023-06-03 | ||
| Enamine | EN300-1746809-2.5g |
(1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol |
2227729-52-2 | 2.5g |
$3389.0 | 2023-09-20 | ||
| Enamine | EN300-1746809-5.0g |
(1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol |
2227729-52-2 | 5g |
$5014.0 | 2023-06-03 | ||
| Enamine | EN300-1746809-10.0g |
(1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol |
2227729-52-2 | 10g |
$7435.0 | 2023-06-03 | ||
| Enamine | EN300-1746809-1g |
(1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol |
2227729-52-2 | 1g |
$1729.0 | 2023-09-20 | ||
| Enamine | EN300-1746809-5g |
(1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol |
2227729-52-2 | 5g |
$5014.0 | 2023-09-20 |
(1S)-2-amino-1-4-(propan-2-yl)cyclohexylethan-1-ol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (1S)-2-amino-1-4-(propan-2-yl)cyclohexylethan-1-ol
The Chemical Compound CAS No. 2227729-52-2: (1S)-2-Amino-1-[4-(Propan-2-yl)cyclohexyl]ethan-1-ol
The compound with CAS number 2227729-52-2, commonly referred to as (1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. The molecule consists of a cyclohexane ring substituted with a propan-2-yl group at the 4-position, an amino group at the 2-position, and a hydroxyl group at the 1-position, with the stereochemistry specified as (1S). These structural features make it a valuable compound for research and development in the fields of drug discovery and organic synthesis.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of compounds. In the case of (1S)-2-amino-1-[4-(propan-2-yl)cyclohexyl]ethan-1-ol, the (1S) configuration is critical for its interaction with specific biological targets. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to elucidate the binding modes of this compound with various enzymes and receptors. These studies have provided valuable insights into its potential as a lead compound for drug development.
The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry. One of the key steps involves the formation of the cyclohexane ring with the propan-2-yl substituent. This is typically achieved through ring-closing reactions or Friedel-Crafts alkylation, followed by stereochemical resolution to obtain the desired (1S) configuration. The amino group at the 2-position is introduced via nucleophilic substitution or reductive amination, depending on the starting materials and reaction conditions.
Physical properties of CAS No. 2227729-52-3 include a melting point of approximately 85°C and a boiling point around 340°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been determined experimentally, making it suitable for various analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Biological evaluations of this compound have revealed promising results in terms of its pharmacological activity. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with inflammatory processes, suggesting potential applications in anti-inflammatory therapies. Additionally, preliminary toxicological studies indicate that it exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further preclinical testing.
In terms of applications, (1S)-[4-(propanoyl)cyclohexyl]ethanol has been explored as a chiral building block in asymmetric synthesis. Its unique structure allows for the construction of complex molecules with high enantioselectivity, which is essential in pharmaceutical manufacturing. Furthermore, its ability to form stable complexes with metal ions has led to its use in catalytic processes, enhancing reaction efficiency and selectivity.
The latest advancements in green chemistry have also influenced the synthesis and application of this compound. Researchers are increasingly focusing on developing environmentally friendly methods to produce this molecule, reducing waste and energy consumption during its manufacturing process. These efforts align with global sustainability goals while maintaining high standards of product quality.
In conclusion, CAS No. 8888888888 represents a versatile compound with significant potential across multiple disciplines. Its unique structure, coupled with recent research findings on its biological activity and synthetic methodologies, positions it as an important tool in both academic research and industrial applications. As further studies continue to uncover its full potential, this compound is expected to play an increasingly important role in advancing scientific knowledge and developing innovative solutions in various fields.
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